molecular formula C6H11NO B1295651 1,3-Dimethylpyrrolidin-2-one CAS No. 19597-07-0

1,3-Dimethylpyrrolidin-2-one

Cat. No. B1295651
CAS RN: 19597-07-0
M. Wt: 113.16 g/mol
InChI Key: BCNBMSZKALBQEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve several different methods. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, was achieved through an asymmetric Michael addition and a stereoselective alkylation . Another method described is the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides to produce 2,3-disubstituted pyrrolidines and piperidines . Additionally, multi-functionalized chromeno[2,3-c]pyrrol-9(2H)-ones were synthesized using a one-pot method involving the Baker–Venkataraman rearrangement .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been studied using various spectroscopic techniques and quantum chemical calculations. For example, a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by NMR, UV-Visible, FT-IR, and Mass spectroscopy, and its properties were evaluated using DFT calculations . Similarly, the molecular structure, spectroscopic properties, and multiple interactions in a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate were also studied .

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can vary depending on the substituents and the reaction conditions. For instance, 3-(dimethylboryl)pyridine showed remarkable steric effects in scrambling reactions, which were influenced by the substituents at the boron atom . The reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols as antioxidants was also examined, revealing that some pyridinols are highly effective phenolic chain-breaking antioxidants .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by their molecular structure. The study of a dimethyl pyrrolidine derivative linked to 1,2,3-triazoles provided insights into its crystal structure, DFT studies, acid dissociation constant, drug-likeness, and anti-proliferative activity . The synthesis and X-ray crystal structure of a nifedipine analogue, a dihydropyridine calcium channel antagonist, demonstrated the influence of molecular conformation on its physical properties .

Scientific Research Applications

1. Organic Synthesis Pyrrolidin-2-ones (γ-lactams) are commonly used as versatile synthons in organic synthesis due to their inherently rich reactivity . They are routinely used in the selective synthesis of various organic compounds .

2. Biological Activities Pyrrolidin-2-ones are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities . They are found in many compounds with diverse functional properties .

3. Synthesis of Pyrroles Interestingly, either pyrrolidin-2-ones or 3-iodopyrroles could be obtained selectively from the same substrates, and the selectivity was easily tuned by using a specific oxidant and additive . Iodo-substituted pyrroles are highly valuable intermediates in the synthesis of drugs, dyes, pigments, and other fine chemicals .

4. Synthesis of Pyrrolidin-2-ones and 3-Iodopyrroles A selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines has been presented . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . On the other hand, 3-iodopyrroles are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .

5. Synthesis of 1,5-Substituted Pyrrolidin-2-ones A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation . The resulting di- and trisubstituted pyrrolidin-2-ones can be also used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .

Safety And Hazards

1,3-Dimethylpyrrolidin-2-one is harmful by inhalation, in contact with skin, and if swallowed . Safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1,3-dimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-4-7(2)6(5)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNBMSZKALBQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941368
Record name 1,3-Dimethylpyrrolidin-2-one
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Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylpyrrolidin-2-one

CAS RN

19597-07-0, 60544-40-3
Record name 1,3-Dimethyl-2-pyrrolidinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 1,3-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethylpyrrolidin-2-one
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Record name 1,3-Dimethylpyrrolidin-2-one
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Record name Dimethylpyrrolidone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
FG Bordwell, JC Branca, DL Hughes… - The Journal of Organic …, 1980 - ACS Publications
Four new indicators, 5-nitrobarbituric acid, 2, 4-dinitro-l-naphthol, 4-chloro-2, 6-dinitrophenol, and 2, 4-di-nitrophenol, have been used to complete the anchoring of the Me2SO acidity …
Number of citations: 190 pubs.acs.org
GA Swan, JD Wilcock - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
Reduction of 1-methyl-pyrrolidin-2-one (1) and -piperidin-2-one (9) by lithium aluminium hydride (0·25 mol. equiv.) yielded 1-methyl-3-(1-methylpyrrolidin-2-yl)-Δ2-pyrroline (7) and 1,2,3…
Number of citations: 22 pubs.rsc.org
WJ Sun, HT Zhu, TY Zhang, MY Zhang, D Wang… - Natural products and …, 2018 - Springer
Panax notoginseng (Araliaceae) is a famous traditional Chinese medicine mainly cultivated in Yunnan and Guangxi provinces of China. Two new alkaloids, rigidiusculamide E (1) and [-…
Number of citations: 25 link.springer.com
RH Fischer, HM Weitz - Synthesis, 1980 - thieme-connect.com
This article is concerned with 2-nitroketones and 2-nitro-1, 3-diketones which, apart from substituents, double bonds, and hetero-atoms, can, in most cases, be represented by the …
Number of citations: 46 www.thieme-connect.com
K Michel, R Fröhlich, EU Würthwein - 2009 - Wiley Online Library
The addition of nucleophiles like lithium ester enolates 6 to oxiranecarbaldimines 1 leads to new oxiranyl‐functionalised β‐lactams 7 in excellent enantio‐ and diastereoselectivity. A …
SV Pansare, KG Kulkarni - RSC Advances, 2013 - pubs.rsc.org
A formal enantioselective synthesis of (−)-aphanorphine (91% ee), that culminates with the preparation of (+)-O-methyl aphanorphine, was achieved. The methodology involves the …
Number of citations: 8 pubs.rsc.org
KG Kulkarni - 2014 - research.library.mun.ca
(−)-Aphanorphine is an alkaloid isolated from the fresh water algae Aphanizomenon flos-aquae. The 3-benzazepine scaffold in aphanorphine resembles the benzomorphan analgesics …
Number of citations: 4 research.library.mun.ca
JF Bower, P Szeto, T Gallagher - Organic & Biomolecular Chemistry, 2007 - pubs.rsc.org
A full account of studies which led to the efficient asymmetric synthesis of (−)-aphanorphine 1 is reported. Two routes to the key cyclic sulfamidate intermediate 5 are described, the first …
Number of citations: 75 pubs.rsc.org
P Oleksak, J Gonda, J Imrich, D Malinak, A Lycka… - Tetrahedron, 2020 - Elsevier
A stereoselective approach to C-3′ methyl attached γ-lactam derivatives as the precursors of pyroglutamate core of oxazolomycins is described. The synthesis started from d-xylose …
Number of citations: 3 www.sciencedirect.com
SJ Cooper - 2020 - search.proquest.com
The work disclosed herein is encompassed by the common theme of leveraging the excited electronic states of enzyme-bound photoactive catalysts and cofactors to effect the selective …
Number of citations: 2 search.proquest.com

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